Inverted RAR Subtype Potency Profile
5,6-Epoxyretinoic acid exhibits a distinct RAR activation potency profile compared to its parent compound, all-trans retinoic acid (ATRA). It demonstrates a significant shift in RARγ potency, where it is nearly equipotent to ATRA (EC50 of 4 nM for 5,6-epoxy RA vs. 2 nM for ATRA), while showing improved relative potency over ATRA at RARα [1]. This is in contrast to other major ATRA metabolites like 4-hydroxy-RA and 4-oxo-RA, which have substantially lower potency across all RAR subtypes [1]. Specifically, for RARγ, 5,6-epoxy RA is 23.5-fold more potent than 4-hydroxy-RA and 22-fold more potent than 4-oxo-RA [1].
| Evidence Dimension | RARγ Transcriptional Activation (EC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | ATRA (2 nM); 4-oxo-RA (89 nM); 4-OH-RA (94 nM) |
| Quantified Difference | 5,6-epoxy RA is 2-fold less potent than ATRA, but 22.3-fold and 23.5-fold more potent than 4-oxo-RA and 4-OH-RA, respectively. |
| Conditions | COS-7 cells cotransfected with RARγ expression vector and RARE-tk-Luc reporter plasmid |
Why This Matters
This unique, high potency at RARγ distinguishes 5,6-epoxy RA from other ATRA metabolites, making it the metabolite of choice for studying RARγ-mediated processes.
- [1] Idres, N., Marill, J., Flexor, M. A., & Chabot, G. G. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. The Journal of Biological Chemistry, 277(25), 31491–31498. View Source
